molecular formula C38H20N10Na4O20S4 B14123269 Tetrasodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) CAS No. 83968-72-3

Tetrasodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate)

Cat. No.: B14123269
CAS No.: 83968-72-3
M. Wt: 1156.8 g/mol
InChI Key: CXWDTRDOHZVEBU-UHFFFAOYSA-J
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Description

Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) is a complex organic compound with the molecular formula C38H20N10Na4O20S4 and a molecular weight of 1156.84 g/mol . This compound is known for its vibrant color properties and is commonly used in various industrial applications, particularly in the dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4,6-dihydroxy-1,3-phenylenediamine, followed by coupling with 5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are meticulously monitored to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted phenols .

Scientific Research Applications

Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) involves its interaction with various molecular targets. The compound’s azo groups can undergo reduction to form amines, which can then interact with biological molecules. The hydroxyl and sulphonate groups enhance its solubility and facilitate its interaction with different substrates .

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-chlorophenyl)azo)naphthalene-2,7-disulphonate)
  • Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-methylphenyl)azo)naphthalene-2,7-disulphonate)

Uniqueness

What sets tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) apart is its unique combination of functional groups, which confer specific properties such as high solubility, vibrant color, and stability under various conditions. These characteristics make it particularly valuable in industrial applications .

Properties

CAS No.

83968-72-3

Molecular Formula

C38H20N10Na4O20S4

Molecular Weight

1156.8 g/mol

IUPAC Name

tetrasodium;5-[[2,4-dihydroxy-5-[[8-hydroxy-7-[(4-nitrophenyl)diazenyl]-3,6-disulfonatonaphthalen-1-yl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C38H24N10O20S4.4Na/c49-29-16-30(50)26(42-44-28-14-24(70(60,61)62)10-18-12-32(72(66,67)68)36(38(52)34(18)28)46-40-20-3-7-22(8-4-20)48(55)56)15-25(29)41-43-27-13-23(69(57,58)59)9-17-11-31(71(63,64)65)35(37(51)33(17)27)45-39-19-1-5-21(6-2-19)47(53)54;;;;/h1-16,49-52H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4

InChI Key

CXWDTRDOHZVEBU-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4O)O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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